molecular formula C20H15FN2OS B2889334 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207005-39-7

3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2889334
CAS No.: 1207005-39-7
M. Wt: 350.41
InChI Key: ADAXEOYDTBWCTQ-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .


Synthesis Analysis

The synthesis of this compound involves structural modifications of tazemetostat, a known EZH2 inhibitor . The exact process of synthesis is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, with additional functional groups attached to it . The exact structure is not provided in the available resources.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antifungal properties. For instance, studies have shown that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit higher antifungal activity against Candida fungus species compared to fluconazole and also possess notable antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).

Anticancer Agents

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as potent anticancer agents. These compounds showed significant cytotoxicity against human cancer cell lines, such as lung carcinoma and adenocarcinoma mammary gland cells. Some derivatives exhibited potency comparable to or greater than standard drugs like Cisplatin in inhibiting cancer cell growth (Hosamani et al., 2015).

Green Synthesis Methods

Recent research has focused on developing greener and more efficient methods for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives. One such approach involves a catalytic four-component reaction which is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly method of synthesis (Shi et al., 2018).

Larvicidal Activity

Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been reported to show significant larvicidal activity against certain larvae, indicating potential use in pest control and management. These compounds demonstrated higher activity compared to standard drugs like Malathion (Gorle et al., 2016).

Fungicidal Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been synthesized with notable fungicidal activities, showing potential as agricultural fungicides. Some compounds have displayed inhibition activities against plant pathogens like Rhizoctonia solani and Botrytis cinerea (Liu & He, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to a depletion of ATP .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, which disrupts the normal functioning of the bacteria .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was less potent against M. tuberculosis H37Rv compared to a clinical isolate strain, possibly due to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Future Directions

The compound shows promise as a potential antitumor agent, particularly due to its activity as an EZH2 inhibitor . Future research could focus on further optimizing this compound and evaluating its effectiveness against other types of cancer cells. Additionally, more detailed studies on its mechanism of action, physical and chemical properties, and safety profile would be beneficial .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAXEOYDTBWCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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